Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Description
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a bromine atom at position 6, a formyl group (-CHO) at position 3, and a methyl group (-CH₃) at position 7 of the indole core. The ethyl ester moiety at position 2 further enhances its structural complexity. This compound belongs to a class of halogenated indole carboxylates, which are pivotal intermediates in medicinal chemistry due to their versatility in synthesizing bioactive molecules, including antioxidants and enzyme inhibitors.
Properties
IUPAC Name |
ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHOHMIROJXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is investigated for its potential as a therapeutic agent. Its derivatives are being explored for:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Similar compounds have been identified as inhibitors of viral replication, particularly against HIV and other retroviruses .
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in various biological pathways:
- Indoleamine 2,3-Dioxygenase (IDO) : Inhibition of IDO can enhance immune responses, particularly in cancer therapy, by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.
- p38 MAP Kinase : This kinase is involved in inflammatory responses; thus, its inhibition could lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of other biologically active indole derivatives. The ability to modify its structure allows researchers to explore a wide range of biological activities .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antiviral | Inhibits viral replication | |
| Anti-inflammatory | Inhibits p38 MAP kinase | |
| Enzyme inhibition | Blocks IDO activity |
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.
Case Study 2: Antiviral Research
Research on related indole derivatives has shown promising results in inhibiting HIV integrase activity. The structural modifications based on this compound led to compounds with enhanced inhibitory effects against HIV, suggesting a pathway for developing new antiviral therapies .
Mechanism of Action
The mechanism by which Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. For example, in the case of anticancer activity, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific application and derivative.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 6-Bromo-3-Formyl-7-Methyl-1H-Indole-2-Carboxylate and Analogous Compounds
*Molecular weights are calculated or derived from cited sources.
Key Observations:
Substituent Position and Reactivity: The target compound’s formyl group at position 3 enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., hydrazine or amine couplings). In contrast, analogs like ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate prioritize halogen diversity, favoring halogen-bond interactions in crystal engineering.
Synthetic Utility :
- The ethyl ester group in the target compound and methyl 6-bromo-4-indolecarboxylate facilitates hydrolysis to carboxylic acids, a common step in prodrug activation. Conversely, 7-chloro-3-methyl-1H-indole-2-carboxylic acid directly incorporates a carboxylic acid, bypassing this step but limiting solubility in organic phases.
Challenges and Opportunities:
- Halogen Effects : Bromine at position 6 (target compound) versus position 3 (e.g., ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate ) alters electronic distribution, impacting charge-transfer interactions in catalysis or binding.
- Formyl vs. Carboxylic Acid : The formyl group offers a strategic handle for further derivatization (e.g., Schiff base formation), whereas carboxylic acids are typically terminal functional groups.
Biological Activity
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- A bromine atom at the 6-position
- A formyl group at the 3-position
- An ethyl ester group attached to the indole core
This specific arrangement of functional groups contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's mechanism can be summarized as follows:
- Binding Interactions : The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
- Halogen Bonding : The bromine atom may enhance binding affinity through halogen bonding, improving interaction with specific molecular targets.
- Cellular Pathways : The compound modulates pathways related to oxidative stress and apoptosis, influencing cell cycle regulation and potentially leading to cancer cell death .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Study on Antiproliferative Effects
A recent study focused on the synthesis and evaluation of several indole derivatives, including this compound. The findings revealed that this compound induced apoptosis in MCF-7 cells by modulating key proteins involved in cell survival and death pathways:
- Increased Bax and PARP levels , indicating enhanced apoptosis.
- Decreased Bcl-2 levels , which is associated with reduced cell survival .
Molecular Docking Studies
Molecular modeling studies using software like AutoDock have provided insights into the binding modes of this compound with target proteins. These studies suggest that the compound effectively interacts with active sites through hydrogen bonding and π–π stacking interactions, enhancing its therapeutic potential .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique properties due to its specific substitution pattern:
| Compound Name | Key Features |
|---|---|
| Ethyl 6-bromo-3-hydroxy-indole | Lacks formyl group; different reactivity |
| Ethyl 6-bromo-3-nitro-indole | Contains nitro group; varied biological activity |
| Ethyl 4-bromo-indole | Different substitution pattern; less potent |
The presence of both bromine and formyl groups allows for versatile chemical modifications, making it valuable in drug discovery .
Preparation Methods
Starting Material and Core Scaffold Synthesis
The synthesis of Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate typically begins with the preparation of 6-bromoindole derivatives, which serve as the core scaffold. According to recent research, 6-bromoindole can be synthesized efficiently via a four-stage process involving diazotization of para-aminotoluene, bromination, and subsequent ring closure steps. This approach offers scalability and good yields, overcoming limitations of other methods that suffer from low yields or difficult reagent availability.
Esterification of 6-Bromoindole-2-carboxylic Acid
The 6-bromoindole-2-carboxylic acid intermediate is esterified to form the ethyl ester at the 2-position. This esterification is commonly performed using concentrated sulfuric acid as a catalyst in the presence of ethanol, yielding Ethyl 6-bromoindole-2-carboxylate. This step is crucial for stabilizing the carboxyl group and facilitating further functionalization.
Introduction of the Formyl Group at the 3-Position
The formyl group is introduced at the 3-position of the indole ring via the Vilsmeier–Haack reaction, a classical formylation method. This reaction involves the use of phosphorus oxychloride and dimethylformamide (DMF) to generate the electrophilic formylating agent. Due to the electron-withdrawing effect of the carboxylate ester at C2, the formylation proceeds with high regioselectivity and yields typically around 87% for the formation of Ethyl 6-bromo-3-formyl-indole-2-carboxylate derivatives.
Methylation at the 7-Position
The methyl group at the 7-position can be introduced either by starting from a suitably substituted precursor or by selective methylation of the indole ring. Literature indicates that using 6-bromo-7-methylindole derivatives as starting materials simplifies the synthesis, avoiding additional methylation steps post-formylation.
Detailed Synthetic Route Summary
Research Findings and Optimization Notes
Regioselectivity and Yield: The electron-withdrawing effect of the ester group at C2 enhances regioselectivity during the Vilsmeier–Haack formylation, favoring substitution at the 3-position with minimal side reactions.
Scalability: The synthetic route starting from 6-bromo-7-methylindole precursors has been optimized for multigram scale production, providing sufficient quantities for biological evaluation and further derivatization.
Reagent Choice: Use of phosphorus oxychloride and DMF in the formylation step is preferred due to high efficiency and reproducibility. Alternative formylation methods are less commonly employed due to lower yields or selectivity issues.
Purification: Standard chromatographic techniques are used to purify intermediates and final products, ensuring high purity suitable for research applications.
Summary Table of Key Intermediates and Reagents
Q & A
Q. How can researchers optimize the synthesis of Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction conditions. For indole derivatives, coupling reactions (e.g., Suzuki-Miyaura for halogen substitution) and formylation at the 3-position are critical. Purification via flash column chromatography using gradients of ethyl acetate/hexane (e.g., 70:30 ratio) can enhance purity, as demonstrated in similar indole syntheses . Monitoring reaction progress with TLC (Rf ~0.3 under similar conditions) and LC/MS (retention time ~1–3 min under acidic mobile phases) ensures intermediate control . Solvent selection (e.g., PEG-400/DMF mixtures) and catalyst optimization (e.g., CuI for azide-alkyne cycloadditions) can improve yields .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR are critical for verifying substituent positions (e.g., formyl protons at ~10 ppm, methyl groups at ~2.5 ppm) and ester functionalities .
- LC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks), while retention times validate polarity .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing planarity of the indole ring and substituent orientations .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties such as electrophilicity () and hardness (), derived from ionization potential () and electron affinity () via . These parameters predict sites susceptible to nucleophilic attack (e.g., the 6-bromo position). Fukui functions () localize electron-deficient regions, while molecular electrostatic potential (MESP) maps visualize charge distribution . Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level to validate these predictions .
Q. What strategies resolve contradictions in regioselectivity during functionalization of the indole core?
- Methodological Answer : Contradictions in regioselectivity (e.g., formylation at C3 vs. C5) may arise from steric effects or electronic directing groups. For example, bulky substituents at C7 (methyl) can hinder reactivity at adjacent positions. Experimental validation via controlled reactions (e.g., protecting group strategies for the formyl moiety) and computational modeling of transition states can clarify mechanisms. Patents on analogous compounds highlight the use of meta-directing groups (e.g., bromine) to guide substitution patterns .
Q. How do researchers address challenges in crystallographic refinement for halogenated indole derivatives?
- Methodological Answer : Halogen atoms (e.g., bromine) introduce heavy-atom effects, complicating X-ray data collection. SHELXL’s absorption correction tools mitigate these issues. For twinned crystals or low-resolution data, iterative refinement with restraints on bond lengths/angles improves accuracy. High-resolution synchrotron data (≤1.0 Å) is preferred for resolving disorder in methyl or formyl groups .
Q. What role do substituent electronic effects play in modulating the compound’s biological activity?
- Methodological Answer : The electron-withdrawing formyl group at C3 increases electrophilicity, potentially enhancing interactions with biological targets (e.g., enzymes). Bromine at C6 may stabilize charge-transfer complexes, while the methyl group at C7 influences lipophilicity. Comparative studies with analogs (e.g., methoxy or fluoro substituents) using in vitro assays (e.g., enzyme inhibition) and QSAR models can quantify these effects .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting LC/MS or NMR data during synthesis?
- Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or tautomeric forms. For LC/MS, ensure ionization conditions (e.g., ESI vs. APCI) are compatible with the compound’s stability. For NMR, use deuterated solvents (e.g., DMSO-d6) to suppress exchange broadening. Spiking experiments with authentic standards or 2D NMR (e.g., HSQC, COSY) resolve peak assignment ambiguities .
Q. What statistical approaches validate reproducibility in multi-step synthetic routes?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, optimize reaction parameters (e.g., temperature, catalyst loading). Statistical tools like ANOVA identify critical variables affecting yield. Replicate syntheses (n ≥ 3) with error bars quantify reproducibility, while control charts monitor intermediate purity across batches .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
